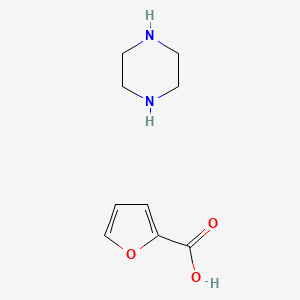
furan-2-carboxylic acid;piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-carboxylic acid and piperazine are two distinct chemical entities that, when combined, form a compound with unique properties and applications. Furan-2-carboxylic acid, also known as furoic acid, is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring with one oxygen atom. Piperazine, on the other hand, is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two compounds results in a molecule that has garnered interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-carboxylic acid can be achieved through the oxidation of furfural, a compound derived from agricultural byproducts such as corn cobs and oat hulls. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or nitric acid under controlled conditions .
Piperazine can be synthesized through several methods, including the hydrogenation of pyrazine or the reaction of ethylene diamine with diethylene glycol. The reaction conditions for these processes vary, but they generally require elevated temperatures and the presence of catalysts .
Industrial Production Methods
On an industrial scale, furan-2-carboxylic acid is produced through the catalytic oxidation of furfural using air or oxygen in the presence of a catalyst such as vanadium pentoxide. This method is efficient and yields high-purity furan-2-carboxylic acid .
Piperazine is industrially produced by the reaction of ethylene dichloride with ammonia, followed by the hydrogenation of the resulting ethylene diamine. This process is conducted at high temperatures and pressures to ensure optimal yields .
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2-carboxylic acid and piperazine undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid, and vanadium pentoxide are commonly used for the oxidation of furan-2-carboxylic acid.
Reducing Agents: Hydrogen gas and metal catalysts such as palladium or platinum are used for the reduction of piperazine.
Substitution Reagents: Halogenating agents like chlorine or bromine for furan-2-carboxylic acid, and alkyl halides for piperazine.
Major Products Formed
2,5-Furandicarboxylic Acid: Formed from the oxidation of furan-2-carboxylic acid.
N-Substituted Piperazines: Formed from the reduction and subsequent alkylation of piperazine.
Wissenschaftliche Forschungsanwendungen
Furan-2-carboxylic acid and piperazine have a wide range of applications in scientific research:
Chemistry: Furan-2-carboxylic acid is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Both compounds have potential therapeutic applications.
Industry: Furan-2-carboxylic acid is a precursor for the production of bio-based polymers, which are used in packaging and other applications.
Wirkmechanismus
The mechanism of action of furan-2-carboxylic acid and piperazine varies depending on their specific applications:
Vergleich Mit ähnlichen Verbindungen
Furan-2-carboxylic acid and piperazine can be compared with other similar compounds to highlight their uniqueness:
Eigenschaften
CAS-Nummer |
14486-48-7 |
|---|---|
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
furan-2-carboxylic acid;piperazine |
InChI |
InChI=1S/C5H4O3.C4H10N2/c6-5(7)4-2-1-3-8-4;1-2-6-4-3-5-1/h1-3H,(H,6,7);5-6H,1-4H2 |
InChI-Schlüssel |
FCCPVZFAFVBXIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN1.C1=COC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


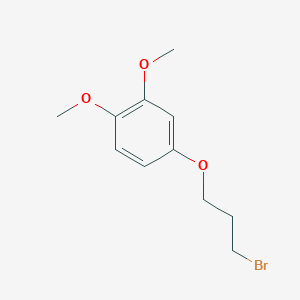

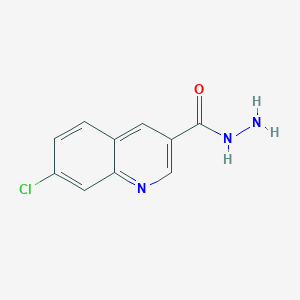


![11-Oxa-4,4b,10-triaza-benzo[b]fluoren-5-one](/img/structure/B15343069.png)
![Spiro[1,3,4,5-tetrahydroisoindol-2-ium-2,2'-1,3-dihydroisoindol-2-ium];bromide](/img/structure/B15343076.png)
![3,4,5,6,7,8,9,10,11,12,13,14-Dodecahydro-2h-cyclododeca[b]pyran](/img/structure/B15343078.png)
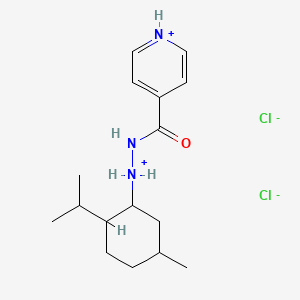
![3-[4-(Methylsulfanyl)phenyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B15343086.png)
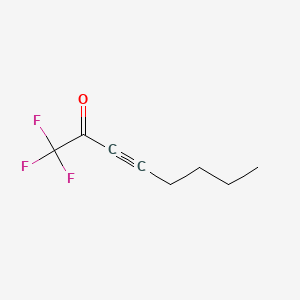
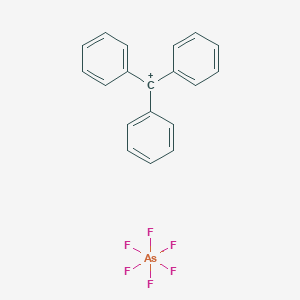
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide](/img/structure/B15343103.png)

